[4-(2-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone
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Overview
Description
[4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a piperidyl methanone moiety with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: [4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, [4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies.
Medicine: Medically, this compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory or antimicrobial agent. It is also explored for its potential in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 3-benzyl/piperazino-methyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
Uniqueness: Compared to similar compounds, [4-(2-CHLOROBENZYL)PIPERAZINO][1-(METHYLSULFONYL)-3-PIPERIDYL]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methylsulfonyl group, for instance, enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H26ClN3O3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C18H26ClN3O3S/c1-26(24,25)22-8-4-6-16(14-22)18(23)21-11-9-20(10-12-21)13-15-5-2-3-7-17(15)19/h2-3,5,7,16H,4,6,8-14H2,1H3 |
InChI Key |
RRCTZHDLLSOKMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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